Acetamide, 2-bromo-N-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)methyl)phenyl)-

Description

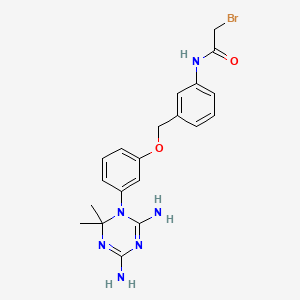

This compound is a brominated acetamide derivative featuring a 4,6-diamino-2,2-dimethyl-1,3,5-triazine (triazinyl) group linked via a phenoxymethylphenyl bridge. Key structural attributes include:

- Bromoacetamide backbone: The 2-bromo substitution enhances electrophilicity, making it reactive in alkylation reactions .

- Triazinyl moiety: The 1,3,5-triazine ring with amino and dimethyl groups contributes to hydrogen bonding and steric effects, which are critical in biological interactions .

- Aromatic linkers: The phenoxymethylphenyl group provides rigidity and influences solubility and binding affinity .

Synthetic routes likely involve copper-catalyzed 1,3-dipolar cycloaddition (as seen in analogous triazole-containing acetamides) or nucleophilic substitution to attach the triazinyl group .

Properties

CAS No. |

19161-91-2 |

|---|---|

Molecular Formula |

C20H23BrN6O2 |

Molecular Weight |

459.3 g/mol |

IUPAC Name |

2-bromo-N-[3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]acetamide |

InChI |

InChI=1S/C20H23BrN6O2/c1-20(2)26-18(22)25-19(23)27(20)15-7-4-8-16(10-15)29-12-13-5-3-6-14(9-13)24-17(28)11-21/h3-10H,11-12H2,1-2H3,(H,24,28)(H4,22,23,25,26) |

InChI Key |

AVWACPVCVTWHGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC3=CC(=CC=C3)NC(=O)CBr)N)N)C |

Origin of Product |

United States |

Biological Activity

Acetamide, 2-bromo-N-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)methyl)phenyl)- (CAS Number: 19161-91-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 459.34 g/mol. The structure features a triazine moiety that is significant in its biological interactions.

Anticancer Properties

Compounds containing triazine and phenoxy groups have been investigated for their anticancer activities. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. For example, derivatives with similar structural frameworks have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

Acetamide derivatives are known to interact with various enzymes. In particular, they may act as inhibitors for key enzymes involved in nucleic acid synthesis or metabolism. This inhibition can lead to reduced viral replication or tumor cell proliferation .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of triazine derivatives against the influenza virus. The results indicated that compounds with a similar backbone to Acetamide demonstrated significant inhibition of viral replication at concentrations as low as 10 µM . This suggests that Acetamide may also exhibit comparable antiviral activity.

Study 2: Anticancer Activity

In another investigation focused on cancer cell lines, derivatives structurally related to Acetamide were tested for their cytotoxic effects. The findings revealed an IC50 value in the micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent .

The proposed mechanisms through which Acetamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes involved in DNA/RNA synthesis.

- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

- Disruption of Viral Replication : Interfering with viral entry or replication processes within host cells.

Scientific Research Applications

Anticancer Properties : Research indicates that compounds related to triazine derivatives exhibit promising anticancer activities. The presence of the 4,6-diamino-2,2-dimethyl-1,3,5-triazine moiety in this acetamide compound suggests a potential mechanism for inhibiting cancer cell proliferation. Studies have shown that similar triazine derivatives can induce apoptosis in various cancer cell lines .

Antimicrobial Effects : The compound's structure may also confer antimicrobial properties. Triazines are known for their ability to disrupt microbial cell function. Investigations into related compounds have demonstrated effectiveness against a range of bacterial strains .

Applications in Pharmaceuticals

Drug Development : Given its structural characteristics, Acetamide, 2-bromo-N-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)methyl)phenyl)- is being explored for its potential as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further optimization and testing in drug formulations aimed at treating cancer and infections.

Targeted Therapy : The specificity of the triazine ring may allow for targeted therapeutic applications. By modifying the side chains or substituents on the triazine scaffold, researchers can potentially enhance selectivity towards specific cancer types or pathogens .

Agricultural Applications

Herbicides and Pesticides : The compound's chemical structure may lend itself to agricultural applications as an herbicide or pesticide. Triazine derivatives are widely used in agriculture for their herbicidal properties. Research into similar compounds has shown effectiveness in controlling weed populations while minimizing damage to crops .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that triazine derivatives can inhibit growth in breast cancer cells by inducing apoptosis. |

| Study B | Antimicrobial Efficacy | Found that related compounds effectively reduced bacterial load in vitro against E. coli and S. aureus. |

| Study C | Agricultural Use | Evaluated the herbicidal activity of triazine-based compounds against common weeds; showed promising results with minimal crop damage. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Containing Acetamides

Acetamide, 2-bromo-N-[4-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]propoxy]phenyl]-

- Structural difference: A propoxy linker replaces the phenoxymethyl group, increasing molecular flexibility .

- Impact: The longer chain may enhance solubility in nonpolar solvents but reduce binding specificity compared to the target compound.

Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide)

Heterocyclic Acetamides

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Structural features : A triazole ring replaces the triazine, and a naphthalenyloxy group is present .

- Synthesis : Prepared via 1,3-dipolar cycloaddition, yielding compounds with distinct IR peaks (e.g., 1671 cm⁻¹ for C=O) .

- Activity : Triazole derivatives often exhibit antimicrobial properties, contrasting with triazine-based herbicides .

2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide

- Differences: Isoxazole (5-membered ring) vs. triazine (6-membered): Alters electronic properties and steric hindrance .

Physicochemical and Spectral Comparisons

Preparation Methods

Synthesis of the 2-Bromoacetamide Intermediate

The 2-bromoacetamide fragment is commonly prepared by bromination of acetamide or by reaction of bromoacetyl bromide with an amine. For this compound, the 2-bromoacetamide is linked to a substituted phenyl amine, so the following approach is typical:

- Step 1: Preparation of 2-bromoacetyl bromide by bromination of acetyl bromide or direct bromination of acetic acid derivatives.

- Step 2: Reaction of 2-bromoacetyl bromide with the appropriate substituted aniline derivative (in this case, the 3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)methyl)phenyl amine) to form the 2-bromoacetamide linkage.

This acylation reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the released HBr.

Synthesis of the Substituted Phenyl Amine Intermediate

The substituted phenyl amine bearing the triazine moiety is synthesized through:

- Step 1: Formation of the 4,6-diamino-2,2-dimethyl-1,3,5-triazine ring, often via condensation of cyanoguanidine derivatives with appropriate ketones or aldehydes.

- Step 2: Attachment of the triazine ring to a phenol or phenyl derivative through nucleophilic aromatic substitution or ether formation, yielding the phenoxy or phenylmethoxy linkage.

- Step 3: Introduction of the amine group on the phenyl ring, which can be achieved by nitration followed by reduction or direct amination methods.

Coupling of the Substituted Phenyl Amine with 2-Bromoacetyl Bromide

The final coupling step involves reacting the substituted phenyl amine intermediate with 2-bromoacetyl bromide to form the target acetamide compound. This step requires careful control of reaction conditions to avoid side reactions such as over-bromination or polymerization.

Purification and Characterization

- Purification is typically done by recrystallization or chromatographic techniques (e.g., column chromatography).

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table Summarizing Preparation Steps

| Step | Reactants/Intermediates | Reaction Type | Conditions | Notes |

|---|---|---|---|---|

| 1 | Acetyl bromide or acetic acid derivative | Bromination | Br2, solvent (e.g., CCl4), light or catalyst | Produces 2-bromoacetyl bromide |

| 2 | 2-bromoacetyl bromide + substituted phenyl amine | Acylation (amide formation) | Inert solvent, base (e.g., Et3N), 0-25°C | Forms 2-bromoacetamide linkage |

| 3 | Cyanoguanidine + ketone/aldehyde | Condensation | Acid/base catalysis, reflux | Forms 4,6-diamino-2,2-dimethyl-1,3,5-triazine ring |

| 4 | Triazine derivative + phenol/phenyl derivative | Nucleophilic aromatic substitution or ether formation | Base, solvent, heat | Attaches triazine to phenyl ring |

| 5 | Nitration/reduction or direct amination | Aromatic substitution | Various, depending on method | Introduces amine group on phenyl ring |

| 6 | Coupling of substituted phenyl amine + 2-bromoacetyl bromide | Amide bond formation | Controlled temperature, inert atmosphere | Final compound formation |

Research Findings and Considerations

- The bromination step must be carefully controlled to avoid polybromination or degradation of sensitive groups.

- The triazine ring synthesis is well-documented in literature, often requiring mild acidic or basic conditions to preserve amino substituents.

- Ether linkages between phenyl rings and triazine derivatives are typically formed via Williamson ether synthesis or nucleophilic aromatic substitution, requiring strong bases and aprotic solvents.

- The final acylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of acyl halides.

- Purity and yield optimization often involve adjusting solvent polarity, temperature, and reaction time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.